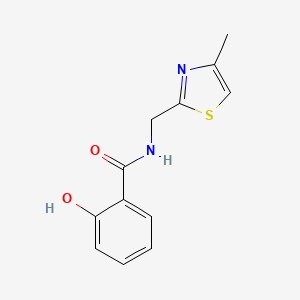![molecular formula C14H9I2NO4 B14913881 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is a synthetic organic compound with the molecular formula C14H9I2NO4 and a molecular weight of 509.0345 g/mol . This compound is characterized by the presence of two iodine atoms, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Bulk manufacturing often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products Formed
Oxidation: 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Diiodo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diiodo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the nitrobenzyl group.
3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde: Similar structure but with the nitro group in a different position on the benzyl ring.
Uniqueness
3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the nitrobenzyl group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .
Propriétés
Formule moléculaire |
C14H9I2NO4 |
|---|---|
Poids moléculaire |
509.03 g/mol |
Nom IUPAC |
3,5-diiodo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9I2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2 |
Clé InChI |
WITCYGZDCAYPJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2I)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)









